(S)-8-fluorochroman-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACNHXAKSMYNU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677266 | |
| Record name | (4S)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003887-62-4 | |
| Record name | (4S)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003887-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of the Chiral Chroman 4 Amine Scaffold in Drug Discovery
The chroman-4-amine (B2768764) scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. core.ac.uk Its rigid, bicyclic nature, consisting of a benzene (B151609) ring fused to a dihydropyran ring, provides a three-dimensional architecture that can be strategically modified to interact with specific biological targets. core.ac.uk The presence of the amine group at the 4-position offers a key point for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. core.ac.uk
The chirality of the chroman-4-amine, specifically the (S)-enantiomer, is of particular importance. Enantiomers are non-superimposable mirror images of a molecule, and they can exhibit significantly different pharmacological activities. The specific spatial arrangement of the (S)-enantiomer can lead to a more precise fit with the target receptor or enzyme, resulting in enhanced potency and selectivity. guidechem.com Derivatives of the chiral chroman-4-amine scaffold have been investigated for their potential in treating a range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, by targeting enzymes such as butyrylcholinesterase. core.ac.uk
Strategic Incorporation of Fluorine in Bioactive Molecules and Drug Candidates
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. researchgate.netresearchgate.nettandfonline.com The unique properties of the fluorine atom, such as its small size and high electronegativity, can profoundly influence a drug's pharmacokinetic and pharmacodynamic profile. researchgate.nettandfonline.comlupinepublishers.com
Key advantages of incorporating fluorine include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes in the body. tandfonline.comnih.gov This can lead to a longer drug half-life and improved bioavailability. researchgate.net
Increased Potency and Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to stronger interactions with the target protein. researchgate.nettandfonline.com This can result in a more potent drug.
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.netresearchgate.net
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, like amines, which can affect a compound's physical properties and biological activity. researchgate.net
The strategic placement of fluorine, as seen in (S)-8-fluorochroman-4-amine, leverages these benefits to create a more effective and robust drug candidate. researchgate.net
Overview of S 8 Fluorochroman 4 Amine As a Key Research Compound and Chiral Building Block
Established Synthetic Pathways for Chroman-4-amines
The synthesis of chroman-4-amines often begins with the corresponding chroman-4-one precursor. These precursors can be synthesized through various methods, including the photocatalytic radical-initiated cascade cyclization of o-(allyloxy) arylaldehydes. ambeed.commasterorganicchemistry.com
Reductive Amination of Chromanone Precursors
A primary and straightforward method for the synthesis of chroman-4-amines is the reductive amination of the corresponding chroman-4-one. organic-chemistry.orgrsc.org This two-step, one-pot process typically involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the desired amine.
For the synthesis of 8-fluorochroman-4-amine (B1316173), the process would commence with 8-fluorochroman-4-one. The reaction can be carried out using a variety of reducing agents. Sodium cyanoborohydride (NaBH3CN) is a classic choice as it is capable of selectively reducing the imine in the presence of the ketone. organic-chemistry.org Another common and effective reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.org The general reaction scheme is depicted below:
Figure 1: General scheme for the reductive amination of 8-fluorochroman-4-one.This method initially produces a racemic mixture of the amine, which then requires further resolution to isolate the desired (S)-enantiomer.
Enantioselective Synthesis Approaches for Chiral Fluorinated Chromans
Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR) Strategies for Related Fluorinated Chromanols
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones to chiral alcohols. When applied to racemic ketones that can racemize under the reaction conditions, a dynamic kinetic resolution (DKR) can be achieved, in which one enantiomer is selectively reduced to a single diastereomer of the alcohol product in high yield and enantioselectivity.
Ruthenium(II) complexes with chiral ligands are often employed as catalysts for these transformations. For instance, the ATH of 3-fluorochromanone derivatives using a Ru(II)-catalyst has been shown to produce enantioenriched cis-3-fluorochroman-4-ols with high diastereomeric ratios and excellent enantioselectivities. organic-chemistry.orggoogle.com This approach could be adapted for the synthesis of the chiral alcohol precursor to this compound. The subsequent conversion of the alcohol to the amine can be achieved through methods such as a Mitsunobu reaction with an appropriate nitrogen nucleophile, followed by deprotection if necessary.
A study on the DKR of β-substituted chromanones using a ruthenium catalyst under basic conditions also demonstrated the production of valuable chromanols with high stereocontrol. fluorochem.co.uk
| Substrate | Catalyst System | Product | Yield (%) | dr | ee (%) |
| 3-Fluoro-chromanones | Ru(II)-Ts-DENEB / HCO2H:Et3N | cis-3-Fluoro-chroman-4-ols | 80-96 | up to 99:1 | up to >99 |
| N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones | Ru(II)-Ts-DENEB / HCO2H:Et3N | cis-fluoro alcohols | 70-96 | up to 99:1 | up to >99 |
Table 1: Examples of Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution of Related Heterocyclic Ketones. organic-chemistry.orggoogle.com
Chiral Catalyst Systems in Fluorinated Amine Synthesis
The development of chiral catalysts has been instrumental in the asymmetric synthesis of fluorinated amines. researchgate.net These catalysts can be employed in various reactions, including the asymmetric hydrogenation of imines or the addition of nucleophiles to imines. For example, chiral phosphoric acids and cinchona alkaloids have been used as catalysts in the synthesis of chiral chromans. bldpharm.com
Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, complexed with chiral ligands have shown high efficacy in the asymmetric hydrogenation of imines. bldpharm.com For the synthesis of this compound, a plausible route would involve the asymmetric reduction of the corresponding N-protected 8-fluorochroman-4-imine using a chiral catalyst system.
Combining Photoredox and Enzymatic Catalysis for Enantioselective Amine Production
A modern and innovative approach to the synthesis of enantioenriched amines involves the combination of photoredox catalysis and enzymatic catalysis. wikipedia.org This dual catalytic system can achieve the deracemization of racemic amines through a cyclic reaction network.
In a typical setup, a photosensitizer, upon irradiation with visible light, initiates the oxidation of one enantiomer of the amine by an enzyme, such as a monoamine oxidase (MAO). The resulting imine is then reduced back to the racemic amine by the photoredox cycle, leading to an enrichment of the other enantiomer. wikipedia.org This method has been successfully applied to the synthesis of various enantioenriched amines in excellent yields. While a specific application to 8-fluorochroman-4-amine has not been reported, this strategy presents a promising avenue for its enantioselective synthesis.
This methodology has been demonstrated for the deracemization of a range of cyclic amines, achieving high yields and enantiomeric excesses. wikipedia.org
Chiral Resolution Techniques for Enantiopure Intermediates
When a racemic mixture of an amine is synthesized, chiral resolution is a common method to separate the enantiomers. This technique typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. Common resolving agents for amines include chiral carboxylic acids such as tartaric acid or mandelic acid.
The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treatment with a base to remove the resolving agent. This method has been successfully used in the synthesis of various chiral chroman-4-amines. While laborious, it remains a reliable method for obtaining enantiopure compounds.
For 8-fluorochroman-4-amine, resolution can be achieved by forming a salt with a chiral acid like (+)-camphorsulfonic acid, followed by recrystallization to isolate the diastereomer containing the desired (S)-enantiomer.
Derivatization Strategies for this compound
The primary amine group of this compound serves as a versatile functional handle for a wide array of derivatization reactions. These modifications are crucial for developing structure-activity relationships (SAR) in medicinal chemistry and for creating novel chemical entities with tailored properties. Derivatization strategies typically involve acylation, sulfonylation, and reductive amination to generate a diverse library of analogs.
A key strategy in modifying this compound involves its reaction with various electrophilic partners to form stable amide, sulfonamide, and urea (B33335) linkages. For instance, coupling of the amine with carboxylic acids, often activated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), yields the corresponding amides. thermofisher.com Similarly, reaction with sulfonyl chlorides in the presence of a base produces sulfonamides, while treatment with isocyanates or carbamoyl (B1232498) chlorides affords ureas and carbamates, respectively. These reactions allow for the systematic exploration of the chemical space around the chroman scaffold.
Another significant derivatization pathway is reductive amination. This method is employed to introduce a variety of substituents onto the amine nitrogen. In a typical sequence, this compound can be reacted with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride to yield a secondary or tertiary amine. This two-step, one-pot procedure is highly efficient for creating N-alkylated and N-arylated derivatives.
Research has demonstrated the synthesis of complex derivatives using these techniques. For example, lactam-fused chroman amines, which are analogs of this compound, have been subjected to reductive amination with various indole-substituted aldehydes. doi.org This was followed by a second reductive amination with different aldehydes or ketones to install a second group on the amine, leading to a wide range of final products. doi.org
Fluorescent derivatization is another important strategy, primarily used for analytical purposes such as HPLC-based quantification. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with the primary amine to yield highly fluorescent products, enabling sensitive detection. researchgate.net
These derivatization approaches highlight the chemical tractability of the amine functional group in this compound, making it a valuable building block for creating diverse molecular architectures.
Table 1: Common Derivatization Reactions for this compound
| Reaction Type | Reagent Class | Product |
|---|---|---|
| Acylation | Carboxylic Acids / Activating Agents (e.g., EDAC) | Amide |
| Acylation | Acyl Chlorides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Urea |
| Reductive Amination | Aldehydes / Ketones + Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine |
| Fluorescent Labeling | NBD-F | Fluorescent NBD-adduct |
Exploration of Molecular Targets and Pathways
The biological activity of this compound derivatives stems from their interaction with specific molecular targets within the body. evitachem.com These interactions can lead to the modulation of various signaling pathways and gene expression, ultimately influencing physiological responses.
Modulation of Signaling Pathways and Gene Expression
The interaction of this compound derivatives with their molecular targets can trigger a cascade of intracellular events known as signaling pathways. Biogenic amines, which are structurally related to some of these derivatives, are known to influence cellular processes by modulating signaling pathways that can lead to changes in gene expression. embopress.orgnih.gov This modulation can affect a wide range of cellular functions, from basic metabolism to more complex processes like neuronal communication. For instance, some signaling pathways are known to regulate the expression of genes involved in neurogenesis and dopamine (B1211576) signaling. mdpi.com The long-term effects of these compounds are often mediated through these alterations in gene expression, which can lead to lasting changes in cellular function and physiology. embopress.org
Neuropharmacological Activities
The interactions of this compound derivatives with molecular targets in the central nervous system give rise to a range of neuropharmacological activities. These activities include the inhibition of key enzymes involved in neurotransmitter metabolism and the modulation of specific neurotransmitter receptors.
Cholinesterase Inhibition (e.g., Butyrylcholinesterase)
Certain derivatives of 4-aminochromans have been investigated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. nih.gov While some compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), others have demonstrated selectivity for BChE. nih.govnih.govmdpi.com For example, one study on amino-7,8-dihydro-4H-chromenone derivatives identified a compound that showed good potency against BChE with a competitive type of inhibition. nih.gov The inhibition of BChE is considered a potential therapeutic strategy, particularly in the later stages of Alzheimer's disease when BChE levels may increase. nih.govresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Chroman Derivatives
| Compound | Target Enzyme | Inhibition Type | Potency (IC50/Ki) |
|---|---|---|---|
| Amino-7,8-dihydro-4H-chromenone derivative (4k) nih.gov | Butyrylcholinesterase (BChE) | Competitive | IC50 = 0.65 ± 0.13 µM, Ki = 0.55 µM |
| 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline (10) nih.gov | Butyrylcholinesterase (BChE) | Competitive | Significant inhibition |
GABAA Receptor Modulation, with Specific Subtype Selectivity (e.g., α5)
The γ-aminobutyric acid type A (GABA-A) receptors are a major target for drugs affecting the central nervous system. Specifically, the α5 subtype of the GABA-A receptor, which is highly expressed in brain regions associated with learning and memory like the hippocampus, has garnered significant interest. nih.govnih.govuq.edu.au Modulators that are selective for the α5 subunit can enhance cognitive function without the common side effects associated with non-selective GABA-A receptor modulators, such as anxiety or convulsions. nih.govnih.gov Research has focused on developing α5-selective negative allosteric modulators (NAMs), or inverse agonists, which decrease the inhibitory effect of GABA at these specific receptors. nih.govscispace.com This selective modulation is seen as a promising therapeutic approach for cognitive deficits observed in various neurological and neuropsychiatric disorders. nih.govnih.gov
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO) are enzymes responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. wikipedia.orgcriver.com The inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a strategy used in the management of neurodegenerative conditions such as Parkinson's disease. criver.comnih.govmdpi.com Chroman-4-one derivatives have been identified as selective inhibitors of MAO-B. nih.gov For instance, 5-hydroxy-2-methyl-chroman-4-one was found to be a reversible and competitive inhibitor of MAO-B. nih.gov The development of selective MAO inhibitors is a key area of research, as it allows for targeted therapeutic effects with a potentially better side-effect profile compared to non-selective inhibitors. nih.gov
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of a Chroman-4-one Derivative
| Compound | Target Enzyme | Inhibition Type | Potency (IC50/Ki) | Selectivity |
|---|
Serotonin Receptor (e.g., 5-HT1A) and Transporter (SSRI) Interactions
Derivatives of this compound have been investigated for their interaction with the serotonin system, which is crucial in the regulation of mood, anxiety, and other neurological processes. The 5-HT1A receptor and the serotonin transporter (SERT), the primary target for selective serotonin reuptake inhibitors (SSRIs), are of particular interest.
The activity of serotonergic neurons is regulated by a negative feedback mechanism involving 5-HT1A autoreceptors located on the neuron's cell body. nih.gov Activation of these autoreceptors by serotonin (5-HT) leads to a decrease in neuronal firing and subsequent reduction in 5-HT release. nih.gov SSRIs work by blocking the reuptake of 5-HT from the synaptic cleft, thereby increasing its availability. nih.gov However, this initial increase in 5-HT can also activate the 5-HT1A autoreceptors, leading to a counteractive reduction in neuronal activity. nih.govnih.gov
Studies have shown that combining an SSRI with a 5-HT1A receptor antagonist can overcome this negative feedback loop. nih.gov The antagonist blocks the inhibitory effect of 5-HT on the autoreceptors, leading to a more pronounced and rapid increase in synaptic 5-HT levels in brain regions like the frontal cortex. nih.gov This synergistic interaction is a key area of research for developing more effective and faster-acting antidepressant therapies. nih.govnih.gov While direct studies on this compound's specific interactions with both 5-HT1A receptors and SSRIs are not extensively detailed in the provided context, the known pharmacology of the chroman scaffold in other contexts suggests its potential as a backbone for designing molecules with specific activities at these targets. The modulation of the serotonin system through these mechanisms is a critical area of investigation for new therapeutic agents. frontiersin.org
Anticancer and Antiproliferative Effects
Derivatives of the chroman-4-one scaffold, to which this compound belongs, have demonstrated notable anticancer and antiproliferative activities. These effects are often linked to the inhibition of specific enzymes and the subsequent impact on cancer cell growth and survival.
Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a significant target in cancer therapy. nih.govhelsinki.fi SIRT2 is involved in the regulation of various cellular processes, including cell cycle control and microtubule dynamics, through the deacetylation of proteins like α-tubulin and histone H4. helsinki.fifrontiersin.org
Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. nih.govhelsinki.fi By inhibiting SIRT2, these compounds lead to an increase in the acetylation of α-tubulin, which can disrupt microtubule function and induce cell cycle arrest, ultimately inhibiting cancer cell proliferation. nih.govhelsinki.fi The antiproliferative effects of these chroman-4-one based inhibitors have been shown to correlate with their potency in inhibiting SIRT2. nih.govhelsinki.fi The development of these inhibitors is considered a promising strategy for creating novel anticancer drugs. mdpi.com
The anticancer potential of chroman-4-one derivatives has been evaluated against various human cancer cell lines. Research has shown that these compounds exhibit antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.govhelsinki.fi The observed activity is linked to their ability to inhibit SIRT2, as evidenced by the increased acetylation of α-tubulin within the cancer cells. nih.govhelsinki.fi
Furthermore, other derivatives based on the chroman scaffold have shown cytotoxic activity against a range of cancer cell lines, including those of the central nervous system (SNB-75) and breast (MCF-7). researchgate.netnih.gov For instance, certain spiro[chromane-2,4'-piperidin]-4-one derivatives have been investigated for their anti-cancer properties against breast cancer, glioblastoma, and oral squamous cell malignancy. researchgate.net Naphthoquinone-based chalcone (B49325) hybrids, which can be derived from lapachol, have also demonstrated potent activity against various cancer cell lines. inca.gov.br
Table 1: Antiproliferative Activity of Selected Chroman Derivatives
| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |
| Chroman-4-one derivatives | MCF-7 (Breast), A549 (Lung) | Antiproliferative, correlates with SIRT2 inhibition | nih.govhelsinki.fi |
| Spiro[chromane-2,4'-piperidin]-4-one derivatives | MCF-7 (Breast), U87-MG (Glioblastoma), SCC-25 (Oral) | Anticancer activity | researchgate.net |
| Naphthoquinone-based chalcone hybrids | Various cancer cell lines | Potent antitumor activity | inca.gov.br |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast), SNB-75 (CNS) | Cytotoxic activity, cell cycle arrest | nih.gov |
Antimicrobial and Antiparasitic Properties
The chroman scaffold is also a key feature in compounds exhibiting antimicrobial and antiparasitic activities. These properties often stem from the inhibition of essential enzymes in pathogens.
Pteridine reductase 1 (PTR1) is a vital enzyme for parasitic trypanosomatids, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and African trypanosomiasis. nih.govnih.govmdpi.com PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), an enzyme targeted by many antifolate drugs. mdpi.comchemrxiv.orgunimore.it Therefore, inhibiting PTR1 is a key strategy to overcome drug resistance and develop new antiparasitic therapies. nih.govunimore.it
Chroman-4-one derivatives have been identified as inhibitors of PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.gov Crystallographic studies have revealed the binding modes of these compounds within the active site of the enzyme, providing a basis for further structure-based drug design. nih.gov The inhibition of PTR1 by these compounds has been shown to correlate with their activity against the parasites themselves, demonstrating their potential as antiparasitic agents. nih.gov
Derivatives of the chroman and related heterocyclic structures have shown promise as antibacterial agents. For example, some 2-(6-fluorochroman-2-yl)-1H-benzimidazole derivatives have exhibited good antibacterial activity against Salmonella typhimurium. researchgate.netresearchgate.net
The fight against Mycobacterium tuberculosis, the causative agent of tuberculosis, is another area where chroman-related compounds are being explored. mdpi.comceon.rs The unique and impermeable cell wall of M. tuberculosis presents a significant challenge for many antibiotics. mdpi.com Therefore, developing new chemical entities that can effectively penetrate this barrier is crucial. mdpi.com While direct studies on this compound against M. tuberculosis are not specified, the broader class of chromane (B1220400) derivatives has been recognized for its potential antitubercular activities. researchgate.net
Table 2: Antimicrobial and Antiparasitic Activity of Chroman and Related Derivatives
| Compound Class | Target Organism/Enzyme | Activity | Reference |
| Chroman-4-one derivatives | Trypanosoma brucei PTR1, Leishmania major PTR1 | Enzyme inhibition, antiparasitic activity | nih.gov |
| 2-(6-Fluorochroman-2-yl)-1H-benzimidazoles | Salmonella typhimurium | Antibacterial activity | researchgate.netresearchgate.net |
| Chromane derivatives | Mycobacterium tuberculosis | Potential antitubercular activity | researchgate.net |
| Oligostyrylbenzene derivatives | Trypanosoma brucei, Leishmania major | Significant antiparasitic activity | csic.es |
| Schiff base derivatives of 4-aminoantipyrine | E. faecalis, C. albicans, A. niger, S. cerevisiae, E. coli, S. aureus, L. mexicana | Antimicrobial activities | mdpi.com |
Other Reported Biological Activities of Related Chroman-4-amine (B2768764) Scaffolds
The chroman-4-amine framework is a versatile scaffold that extends its biological significance beyond a single target, finding applications in a variety of therapeutic areas. Research into derivatives of the broader chroman and chromanone structures has revealed a wide spectrum of pharmacological activities. These activities range from addressing neurodegenerative diseases and cancer to combating microbial infections. The inherent structural features of the chroman ring system allow for modifications that can fine-tune its interaction with diverse biological targets, making it a privileged scaffold in medicinal chemistry. core.ac.uknih.gov
Butyrylcholinesterase (BuChE) Inhibition
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the inhibition of cholinesterase enzymes is a key therapeutic strategy. core.ac.uk While acetylcholinesterase (AChE) is a primary target, butyrylcholinesterase (BuChE) also plays a role in cognitive decline. A series of gem-dimethylchroman-4-amine derivatives have been synthesized and evaluated for their inhibitory activity against equine serum BuChE (eqBuChE). core.ac.uk
Kinetic studies have shown that these compounds typically act as mixed inhibitors. core.ac.uk The substitution pattern on the chroman ring significantly influences inhibitory potency. For instance, the introduction of an 8-methoxy group led to a substantial increase in activity compared to the unsubstituted parent compound. core.ac.uk
| Compound | Substituent | IC₅₀ (µM) |
|---|---|---|
| Unsubstituted chroman-4-amine (4a) | None | 38 |
| 8-Methoxy-gem-dimethylchroman-4-amine (4b) | 8-OCH₃ | 7.6 |
| Naphthylchroman-4-amine (4d) | Naphthyl | 8.9 |
| 6-Methyl-gem-dimethylchroman-4-amine (4e) | 6-CH₃ | 52 |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that are crucial in the metabolism of neurotransmitters, and their inhibition is a validated approach for treating depression and neurodegenerative disorders. core.ac.uknih.gov Chroman-4-amine and related chroman-4-one derivatives have been assessed for their ability to inhibit these enzymes. While some N-propargylated chroman-4-amines showed only moderate activity against MAO-B, other chromane derivatives displayed low to moderate inhibitory effects on both MAO-A and MAO-B. core.ac.uk
| Compound | Scaffold Type | % Inhibition MAO-A | % Inhibition MAO-B |
|---|---|---|---|
| Naphthylchroman-4-amine (4d) | Chroman-4-amine | 13.3 | 7.5 |
| Isomeric Naphthylchroman-4-amine (4e) | Chroman-4-amine | 12.5 | - |
| Chroman-4-ol (2a) | Chroman-4-ol | 24.3 | <10 |
| Naphthylchroman-4-one (3h) | Chroman-4-one | 23.2 | <10 |
| Naphthylchroman-4-one (3g) | Chroman-4-one | - | 27.7 |
Sirtuin 2 (Sirt2) Inhibition and Antiproliferative Activity
Sirtuin 2 (Sirt2), a type of deacetylating enzyme, has emerged as a target for both neurodegenerative diseases and cancer. gu.seacs.org Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. gu.seacs.org By introducing various heterofunctionalities to the chroman-4-one scaffold, researchers have developed compounds that retain high SIRT2 selectivity and potent inhibitory activity. acs.org
The antiproliferative effects of these SIRT2 inhibitors have been demonstrated in cancer cell lines, such as breast cancer (MCF-7) and lung carcinoma (A549), with the effects correlating to their SIRT2 inhibition potency. acs.org This suggests that the chroman scaffold is valuable for developing novel cancer therapeutics. gu.seacs.org Two chroman-4-one derivatives with 2-pyridylethyl substituents have also shown a significant reduction in the proliferation of breast and lung cancer cells. gu.se
| Compound | SIRT2 IC₅₀ (µM) | MCF-7 GI₅₀ (µM) | A549 GI₅₀ (µM) |
|---|---|---|---|
| Compound 17a (morpholine-substituted) | 1.5 | 5.0 | 6.6 |
| Compound 17b (piperidine-substituted) | 1.3 | 2.5 | 3.8 |
Cytotoxic, Antimicrobial, and Antifungal Activities
The benzopyran structure, which includes the chroman scaffold, is associated with a broad range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govrsc.org Studies on chromen-4-one and chromane-2,4-dione derivatives have demonstrated moderate cytotoxic effects against various cancer cell lines, with a notable potency observed against MOLT-4 (human leukemia) cells. nih.gov
Furthermore, the related thiochromane scaffold, a sulfur-containing analog of chroman, has also been investigated. Thiochroman-4-one derivatives have shown promising antibacterial and antifungal properties, in some cases outperforming standard drugs. rsc.org Other chroman-4-one derivatives have exhibited significant activity against bacteria such as E. coli, S. aureus, and B. subtilis. nih.gov
| Compound | Scaffold Type | HL-60 (Leukemia) | MOLT-4 (Leukemia) | MCF-7 (Breast Cancer) |
|---|---|---|---|---|
| Compound 13 | Chroman-2,4-dione | 42.0 ± 2.7 | 24.4 ± 2.6 | >100 |
| Compound 11 | Chroman-2,4-dione | >100 | >100 | 68.4 ± 3.9 |
Other Pharmacological Activities
The versatility of the chroman scaffold is further highlighted by other reported biological activities:
Anticonvulsant Activity: Azolylchroman derivatives have been assessed for their anticonvulsant properties, with compounds like 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one showing a significant protective effect against pentylenetetrazole (PTZ)-induced seizures in mice. rjptonline.org
Bradykinin B1 Receptor Antagonism: A chroman-4-amine unit has been incorporated into the structure of a human Bradykinin B1 receptor antagonist. This target is linked to the control of neuroinflammation and the regulation of amyloid accumulation, suggesting a potential role in Alzheimer's disease. core.ac.uk
5-HT1A Receptor Affinity: Chroman-3-amine derivatives have been found to possess high affinity for the 5-HT1A receptor, which is implicated in preventing neuronal death and oxidative stress. core.ac.uk
Structure Activity Relationship Sar Studies and Computational Insights
Influence of Substituents on Biological Potency and Selectivity
The biological activity of the chroman scaffold is highly tunable, with minor alterations to its substitution pattern capable of causing marked effects on potency. acs.org The nature, position, and size of substituents on the chroman ring and the amine group are critical determinants of the compound's pharmacological profile.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. nih.gov In the context of the chroman ring, the position and nature of halogen substituents are critical.
Studies on related chroman-4-one derivatives have shown that the position of substituents significantly alters biological activity. For instance, electron-withdrawing groups, such as halogens, are often favorable for potency. nih.gov Research on SIRT2 inhibitors demonstrated that larger, electron-withdrawing substituents in the 6- and 8-positions were beneficial for inhibitory activity. nih.gov Specifically, a comparison between different substitution patterns revealed that the substituent at the 6-position was more critical for activity than the one at the 8-position. acs.org While direct SAR data for the 8-fluoro substitution on the chroman-4-amine (B2768764) scaffold is specific to its target, these related findings underscore the sensitivity of the chroman system to the placement of electron-withdrawing groups. For example, a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity against SIRT2, indicating that the position of the fluorine atom is a key determinant of its effect. acs.orgnih.gov
The following table illustrates the impact of halogen substitutions on the inhibitory activity of chroman-4-one analogs against SIRT2.
| Compound | R6 | R8 | Activity (IC50) |
| Analog 1 | Cl | Cl | Potent |
| Analog 2 | Br | Br | 1.5 μM |
| Analog 3 | Cl | H | Decreased Activity |
| Analog 4 | H | H | Significantly Less Potent |
| This table presents data for chroman-4-one analogs to illustrate the principles of halogen substitution on the chroman ring. |
The primary amine at the 4-position of the chroman ring is a critical site for modification and interaction with biological targets. Derivatization of this amine group can significantly alter the compound's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn affects its absorption, distribution, and target engagement. nih.gov
Modifications can range from simple alkylation to the introduction of more complex aromatic or heterocyclic moieties. These changes influence the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions within a target's binding site. The electronic properties of substituents on the amine can modulate the nucleophilicity of the nitrogen atom, which can be a crucial factor in its binding mechanism. researchgate.net In the development of related heterocyclic compounds, tailoring amine substituents has been a key strategy for enhancing target specificity and potency. nih.gov
Beyond the specific halogen at position 8, other substituents on the aromatic portion of the chroman ring play a vital role in defining the molecule's biological activity. The substitution pattern across the entire scaffold dictates its interaction with cellular targets. rjptonline.org
Research on various chroman-4-one and chromone derivatives has established several key principles:
Electronic Properties : Electron-poor chroman-4-ones generally exhibit greater potency as inhibitors compared to their electron-rich counterparts. acs.org This suggests that electron-withdrawing substituents on the aromatic ring can enhance activity.
Steric Factors : The size of substituents is a crucial factor. Bulky groups directly attached to the ring system or in its immediate vicinity can diminish inhibitory effects, likely due to steric hindrance at the target's binding site. acs.orgnih.gov For example, introducing a bulky phenyl group was found to decrease inhibition compared to a linear alkyl chain. nih.gov
Positional Importance : As noted, the 6- and 8-positions are often key sites for modification. nih.gov In some contexts, such as antibacterial 4-chromanones, hydroxyl groups at the 5- and 7-positions have been shown to enhance activity, highlighting the importance of hydrogen-bonding capabilities at specific locations. nih.gov
The following table summarizes the effects of various substituents on the chroman-4-one ring on SIRT2 inhibitory activity.
| Position | Substituent Type | Effect on Potency |
| 6 and 8 | Large, electron-withdrawing | Favorable |
| 2 | Bulky groups (e.g., isopropyl, phenyl) | Decreased |
| 7 | Fluorine | Weak inhibition |
| 6 | Lacking substituent | Significantly less potent |
| This interactive table is based on findings for chroman-4-one derivatives against SIRT2 to demonstrate general SAR principles for the chroman scaffold. acs.orgnih.gov |
Molecular Docking and Computational Modeling
Computational techniques such as molecular docking are invaluable tools for visualizing and understanding how ligands like (S)-8-fluorochroman-4-amine interact with their biological targets at an atomic level. These methods predict the preferred orientation of a molecule within a binding site and estimate the strength of the interaction.
Molecular docking simulations position the ligand into the active site of a target protein, allowing for the identification of key intermolecular interactions. researchgate.net For chroman derivatives, these interactions typically include:
Hydrogen Bonding : The amine group at the 4-position and the oxygen atom within the chroman ring are potential hydrogen bond donors and acceptors, respectively. Docking studies can identify specific amino acid residues (e.g., aspartate, asparagine) that form crucial hydrogen bonds with the ligand. nih.gov
Hydrophobic Interactions : The aromatic benzene (B151609) portion of the chroman ring can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the binding pocket.
Halogen Bonding : The fluorine atom at the 8-position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to binding affinity and selectivity.
By analyzing these interactions, researchers can understand why certain substitutions enhance activity while others diminish it, thereby guiding the rational design of more potent analogs. researchgate.net
Computational modeling extends beyond static binding poses to help predict the functional consequences of ligand binding. Docking studies can reveal how a compound might exert an inhibitory effect on an enzyme. For example, a ligand might physically block the substrate-binding site, preventing the natural substrate from entering. nih.gov
Furthermore, by comparing the docking scores and binding modes of a compound against different targets, it is possible to predict its selectivity. researchgate.net For instance, simulations could show that this compound fits favorably into the active site of a primary target enzyme while binding poorly to off-target proteins, providing a rationale for its selective biological effect. This predictive power is crucial for anticipating a compound's mechanism of action and prioritizing candidates for further experimental validation. nih.gov
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For chiral molecules such as 8-fluorochroman-4-amine (B1316173), the stereochemistry at the C4 position gives rise to two non-superimposable mirror images, the (S) and (R)-enantiomers. The spatial orientation of the amine group is a key factor influencing the molecule's binding affinity and efficacy.
The distinct nature of these enantiomers is demonstrated by their separation using chiral high-performance liquid chromatography (HPLC). In a documented instance, the (S) and (R)-enantiomers of 8-fluorochroman-4-amine were resolved using a Chiralcel OD-H column. The separation yielded distinct retention times for each enantiomer, with the (S)-enantiomer eluting at 7.2 minutes and the (R)-enantiomer at 9.2 minutes under specific isocratic conditions googleapis.com. This successful chromatographic resolution underscores the significant difference in the three-dimensional structure of the two isomers, which allows for their differential interaction with a chiral stationary phase.
While detailed public domain studies on the specific conformational analysis of this compound are limited, the principles of stereochemistry in medicinal chemistry suggest that the fixed spatial orientation of the amine group in the (S)-configuration is crucial for its biological activity. The chroman ring system is not planar, and the heterocyclic ring can adopt different conformations, such as a half-chair or sofa conformation. The specific conformation will dictate the axial or equatorial positioning of the C4-amine substituent, which in turn affects its ability to form key interactions, like hydrogen bonds, with target proteins.
The importance of stereochemistry in the activity of related chroman derivatives has been established in the broader scientific literature. For many biologically active compounds, one enantiomer (the eutomer) exhibits significantly higher potency than the other (the distomer). This difference in activity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other. The precise fit of the (S)-enantiomer into a binding pocket, dictated by its specific conformation, is likely a key determinant of its pharmacological profile. The development of synthetic routes to specifically yield the (S)-enantiomer suggests that this isomer is the one of primary biological interest.
Preclinical Evaluation and Translational Research of S 8 Fluorochroman 4 Amine Based Drug Candidates
Metabolic Stability and Biotransformation
The metabolic stability and biotransformation of a drug candidate are pivotal determinants of its pharmacokinetic profile and potential for drug-drug interactions. For fluorinated compounds like (S)-8-fluorochroman-4-amine, the introduction of fluorine can significantly influence these properties.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability. researchgate.netresearchgate.net The carbon-fluorine (C-F) bond is exceptionally strong, making it less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen (C-H) bond. hyphadiscovery.comnih.gov This strategic placement of fluorine can block sites that are otherwise vulnerable to oxidative metabolism by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov For instance, fluorination can prevent aromatic hydroxylation or N-dealkylation, common metabolic pathways for many amine-containing compounds. researchgate.netnih.gov
Furthermore, the high electronegativity of fluorine can alter the electronic properties of adjacent functional groups, influencing their interaction with metabolic enzymes and potentially reducing the rate of metabolism. researchgate.netnih.gov This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. The strategic placement of the fluorine atom on the chroman ring in this compound is intended to leverage these benefits to enhance its drug-like properties.
Despite the strength of the C-F bond, metabolic defluorination can occur, particularly in aromatic systems. hyphadiscovery.comnih.gov This process, known as oxidative defluorination, is typically mediated by CYP enzymes and can lead to the formation of phenolic metabolites and the release of fluoride (B91410) ions. nih.gov The susceptibility of a fluorinated aromatic ring to this pathway depends on the electronic environment and the specific CYP isozymes involved.
Identifying the metabolites of this compound is crucial for understanding its complete biotransformation profile. This is typically achieved through in vitro studies using human liver microsomes, which contain a rich complement of CYP enzymes. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry, are employed to detect and characterize the structures of potential metabolites, including those that may have undergone defluorination or other oxidative transformations. nih.gov
A significant concern during drug development is the potential for a compound to form reactive metabolites. nih.govevotec.com These are chemically reactive species, often electrophilic, that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions. evotec.comevotec.com The bioactivation of certain functional groups can lead to the formation of reactive intermediates such as quinones, quinone-imines, or epoxides. hyphadiscovery.com
For fluorinated aromatic compounds, oxidative metabolism can sometimes lead to the formation of reactive quinone-like species, especially if defluorination occurs. hyphadiscovery.com Therefore, a critical part of the preclinical evaluation of this compound-based candidates involves screening for the formation of reactive metabolites. evotec.com This is often done using trapping agents like glutathione (B108866) (GSH) in in vitro metabolic systems. evotec.comevotec.com The detection of GSH adducts provides evidence for the formation of reactive electrophilic intermediates, prompting further investigation into their potential toxicological consequences. nih.govevotec.com
Safety Pharmacology and Early Toxicology
Early assessment of safety pharmacology and potential toxicity is essential to identify and mitigate risks before a drug candidate enters clinical trials. This involves evaluating the compound's interaction with a panel of off-target proteins and assessing its potential for cellular toxicity.
Drug candidates are routinely screened for their potential to inhibit key enzymes that are not their intended therapeutic target. This is crucial for predicting potential drug-drug interactions and off-target toxicities.
Cytochrome P450 (CYP) Inhibition : Inhibition of CYP enzymes is a major cause of drug-drug interactions. nih.gov If a drug inhibits a particular CYP isozyme, it can slow the metabolism of other drugs that are substrates for that enzyme, leading to their accumulation and potential toxicity. Therefore, this compound-based candidates are evaluated for their inhibitory activity against the major human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
hERG Inhibition : The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization. nih.govnih.gov Inhibition of the hERG channel can lead to a prolongation of the QT interval, a potentially life-threatening cardiac arrhythmia known as Torsades de Pointes. nih.gov As such, assessing the hERG inhibition potential of new chemical entities is a regulatory requirement and a critical safety screen in early drug discovery.
Aurora B Kinase Inhibition : Aurora B kinase is a key regulator of cell division, and its inhibition can lead to defects in chromosome segregation and cell cycle arrest. nih.govnih.gov While Aurora kinase inhibitors are being developed as anticancer agents, off-target inhibition by a non-cancer drug could lead to unwanted antiproliferative effects on healthy tissues. nih.govmdpi.com Therefore, screening for Aurora B kinase inhibition is an important component of the safety assessment.
Table 1: Representative Enzyme Inhibition Profile
| Enzyme/Target | Inhibition Assay Type | Result (e.g., IC50) |
|---|---|---|
| Cytochrome P450 (CYP3A4) | Fluorometric or LC-MS/MS based | > 10 µM |
| hERG Potassium Channel | Patch-clamp electrophysiology | > 10 µM |
| Aurora B Kinase | Biochemical kinase assay | > 1 µM |
Mitochondria are the primary sites of cellular energy production and are also a common target for drug-induced toxicity. nih.gov Mitochondrial dysfunction can lead to a range of adverse effects, including cell death and organ damage. nih.gov Therefore, assessing the potential for mitochondrial toxicity is a key component of early safety screening.
High-throughput screening assays are often used to evaluate the impact of drug candidates on mitochondrial function. nih.govnih.gov These assays can measure parameters such as mitochondrial respiration (oxygen consumption rate), mitochondrial membrane potential, and the production of reactive oxygen species. nih.gov Early identification of compounds with mitochondrial liabilities allows for their deprioritization or structural modification to mitigate the risk.
Pharmacokinetic Considerations
Membrane Permeation and Central Nervous System (CNS) Penetrance
The blood-brain barrier is a highly selective barrier that protects the CNS. researchgate.net For a therapeutic agent to be effective in the CNS, it must be capable of permeating this barrier. This ability is largely dictated by the molecule's physicochemical properties. In general, drugs that successfully penetrate the CNS via passive diffusion are characterized by moderate lipophilicity, low molecular weight, and a limited number of hydrogen bond donors and acceptors.
Several guiding principles have been established for designing CNS-penetrant compounds. These include having a molecular weight under 400-450 Da, a calculated lipophilicity (LogP) value of less than 5, fewer than 3 hydrogen bond donors, and fewer than 7 hydrogen bond acceptors. nih.gov Another crucial predictor is the polar surface area (PSA), which is the sum of the surfaces of polar atoms in a molecule. A lower PSA is generally associated with better brain penetration, with a commonly cited cutoff for CNS drugs being less than 90 Ų. nih.gov For a compound such as this compound, the presence of the basic amine and the fluorine atom would influence its polarity and lipophilicity, requiring careful balancing to achieve the optimal profile for CNS entry.
| Parameter | Generally Accepted Guideline for CNS Drugs |
|---|---|
| Molecular Weight (MW) | ≤ 450 Da nih.gov |
| Lipophilicity (LogP) | ≤ 5 nih.gov |
| Hydrogen Bond Donors (HBD) | ≤ 3 nih.gov |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 nih.gov |
| Polar Surface Area (PSA) | ≤ 90 Ų nih.gov |
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is refined into a viable drug candidate. preprints.org This process involves making systematic chemical modifications to the lead structure to improve its potency, selectivity, and ADME properties. preprints.org Strategies for lead optimization are varied and can include structural simplification to reduce molecular complexity and improve synthetic accessibility, or the introduction of specific functional groups to modulate properties like the basicity of amine centers. nih.govnih.gov For a scaffold like chroman-4-amine (B2768764), optimization might involve modifying substituents on the aromatic ring or the amine to enhance target binding and pharmacokinetic characteristics. The ultimate goal is to achieve a multivariate optimization, balancing the pharmacological profile with drug-like properties to increase the probability of success in clinical development. nih.gov
Interdisciplinary Approaches in Candidate Selection
The selection of a drug candidate is a complex decision-making process that benefits significantly from an interdisciplinary approach. figshare.com Effective collaboration between experts in medicinal chemistry, biology, pharmacology, and computational sciences is essential for success. parabolicdrugs.comacs.org Medicinal chemists synthesize novel analogues, while biologists and pharmacologists evaluate their activity, selectivity, and potential toxicity. Computational scientists contribute by building predictive models for ADME properties and ligand-receptor interactions, which helps prioritize which compounds to synthesize and test. frontiersin.org This collaborative feedback loop allows for a more holistic evaluation of each compound. parabolicdrugs.com By integrating diverse expertise, research teams can more efficiently identify and validate promising candidates, optimize research plans, and reduce redundancies, ultimately accelerating the drug discovery timeline. parabolicdrugs.com
| Discipline | Primary Contribution |
|---|---|
| Medicinal Chemistry | Designs and synthesizes novel compound analogs to explore structure-activity relationships (SAR). acs.org |
| Biology | Develops and runs assays to determine compound potency and efficacy against the biological target. parabolicdrugs.com |
| Pharmacology | Evaluates the in-vivo effects of compounds, including their pharmacokinetic profiles and potential for toxicity. acs.org |
| Computational Science | Uses modeling and simulation to predict compound properties, analyze data, and guide the design of new molecules. frontiersin.org |
Structure-Based Drug Design for Optimization
Structure-based drug design (SBDD) is a powerful strategy used in lead optimization that relies on knowledge of the three-dimensional structure of the biological target, typically a protein or enzyme. acs.org Techniques like X-ray crystallography or cryo-electron microscopy are used to determine the structure of the target protein, often in complex with a ligand. This structural information provides critical insights into the key interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that govern binding.
For a candidate like this compound, obtaining the crystal structure of it bound to its target would allow medicinal chemists to visualize the precise binding mode. This information would guide the rational design of new analogues with modifications aimed at enhancing affinity and selectivity. For example, chemists could design modifications to fill an unoccupied hydrophobic pocket in the binding site or to form an additional hydrogen bond with a key amino acid residue, thereby improving the compound's potency. SBDD helps to make the lead optimization process more efficient and less reliant on trial-and-error, accelerating the development of improved drug candidates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-8-fluorochroman-4-amine, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer:
- Step 1 : Start with fluorinated chroman-4-one precursors (e.g., 8-fluorochroman-4-one, CAS 111141-00-5) .
- Step 2 : Employ reductive amination using chiral catalysts (e.g., Rhodium with BINAP ligands) to achieve stereochemical control at the C4 position.
- Step 3 : Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) and polarimetry.
- Step 4 : Optimize reaction conditions (solvent, temperature) to minimize racemization during workup.
Q. What analytical techniques are critical for characterizing this compound and distinguishing it from positional isomers (e.g., 6- or 7-fluoro analogs)?
- Methodological Answer:
- Use NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the fluorine substitution at C8 and the chiral center at C3.
- Compare chemical shifts with reference data for 6- and 7-fluoro isomers (e.g., (S)-7-fluorochroman-4-amine, CAS 1018978-91-0) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₉H₁₀FNO).
Q. How can researchers design in vitro assays to assess the compound’s pharmacological activity?
- Methodological Answer:
- Target Selection : Prioritize receptors/channels where fluorinated chroman amines show activity (e.g., serotonin or dopamine receptors).
- Assay Design : Use competitive binding assays (radioligand displacement) with HEK293 cells expressing target receptors.
- Controls : Include enantiomerically pure (R)-isomer and non-fluorinated analogs to isolate fluorine-specific effects.
Advanced Research Questions
Q. How does the 8-fluoro substituent influence electronic properties and bioavailability compared to other fluorinated analogs?
- Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density changes at C7.
- Pharmacokinetic Studies : Compare logP (octanol-water partition) and metabolic stability (e.g., liver microsomes) of 8-fluoro vs. 6-fluoro isomers .
- Structural Biology : Co-crystallize the compound with target receptors to visualize fluorine’s role in binding interactions.
Q. What strategies resolve contradictions in reported activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer:
- Meta-Analysis : Aggregate raw data from multiple studies, standardizing assay conditions (pH, temperature, cell lines) .
- Error Analysis : Quantify variability in synthesis purity (via HPLC) and receptor expression levels (via Western blot).
- Reproducibility Testing : Replicate key experiments with independent batches of this compound under controlled conditions .
Q. How can researchers optimize enantiomeric resolution during scale-up synthesis without compromising yield?
- Methodological Answer:
- Dynamic Kinetic Resolution : Use immobilized enzymes (e.g., lipases) to racemize undesired enantiomers during synthesis.
- Continuous Flow Chemistry : Implement microreactors to enhance chiral catalyst efficiency and reduce side reactions.
- Process Analytical Technology (PAT) : Monitor enantiomeric excess in real-time using inline FTIR or Raman spectroscopy.
Q. What are the limitations of fluorinated chroman amines in crossing the blood-brain barrier (BBB), and how can this be experimentally validated?
- Methodological Answer:
- In Silico Prediction : Use tools like SwissADME to predict BBB permeability based on topological polar surface area (TPSA).
- In Vitro Models : Employ MDCK-MDR1 cell monolayers to measure passive diffusion and efflux ratios.
- In Vivo Imaging : Utilize ¹⁸F-labeled analogs for PET imaging to track brain uptake in rodent models.
Data Presentation Guidelines
- Raw Data Management : Store large datasets (e.g., NMR spectra, docking simulations) in supplementary materials or repositories like Zenodo .
- Statistical Reporting : Include confidence intervals for IC₅₀ values and p-values for receptor binding assays.
- Visualization : Use heatmaps to compare activity across fluorinated analogs or 3D structures to highlight fluorine interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
